REACTION_CXSMILES
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S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH2:13][CH2:14][C:15]([OH:17])=O>C(Cl)Cl>[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]2[C:7]=1[CH2:13][CH2:14][C:15]2=[O:17]
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Name
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Quantity
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36.9 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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Quantity
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43.8 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)CCC(=O)O
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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ClC1=C2CCC(C2=CC(=C1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |